molecular formula C7H5ClF3NO B133999 2-Chloro-3-(trifluoromethoxy)aniline CAS No. 151276-14-1

2-Chloro-3-(trifluoromethoxy)aniline

Cat. No.: B133999
CAS No.: 151276-14-1
M. Wt: 211.57 g/mol
InChI Key: MQANUESVUANMOY-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and trifluoromethoxy groups.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(trifluoromethoxy)aniline is unique due to the specific positioning of the chlorine and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry .

Properties

IUPAC Name

2-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQANUESVUANMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621340
Record name 2-Chloro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151276-14-1
Record name 2-Chloro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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